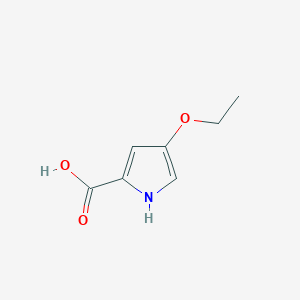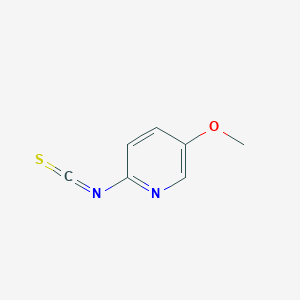
3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene: is an aromatic compound with a complex structure featuring multiple substituents on a benzene ring. This compound is notable for its unique combination of bromine, fluorine, iodine, methyl, and nitro groups, which confer distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process may include:
Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, fluorine, and iodine using respective halogenating agents under controlled conditions.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions due to the presence of multiple halogen and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Halogenating Agents: Bromine, fluorine gas, iodine.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products:
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Electrophilic Aromatic Substitution: Utilized in various substitution reactions to introduce specific functional groups.
Biology and Medicine:
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure and reactivity.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions.
Comparación Con Compuestos Similares
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Fluoro-5-methyl-1-nitrobenzene
- 1-Fluoro-4-methyl-2-nitrobenzene
Uniqueness: 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene is unique due to the simultaneous presence of bromine, fluorine, iodine, methyl, and nitro groups on the benzene ring
Propiedades
Fórmula molecular |
C7H4BrFINO2 |
|---|---|
Peso molecular |
359.92 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrFINO2/c1-3-5(11(12)13)2-4(10)7(9)6(3)8/h2H,1H3 |
Clave InChI |
ULFMCCRWIFPMSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1[N+](=O)[O-])I)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)

![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)




![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)

![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)



